molecular formula C10H12O2 B13349061 Rel-(1R,2R)-2-phenoxycyclobutan-1-ol

Rel-(1R,2R)-2-phenoxycyclobutan-1-ol

Cat. No.: B13349061
M. Wt: 164.20 g/mol
InChI Key: NARLJFZZNCJLPP-NXEZZACHSA-N
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Description

Rel-(1R,2R)-2-phenoxycyclobutan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclobutane ring substituted with a phenoxy group and a hydroxyl group, making it an intriguing subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-phenoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenol with cyclobutanone in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenoxy group can be reduced to a phenol under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-phenoxycyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-phenylcyclobutan-1-ol: Similar structure but with a phenyl group instead of a phenoxy group.

    Rel-(1R,2R)-2-methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

Rel-(1R,2R)-2-phenoxycyclobutan-1-ol is unique due to the presence of both a phenoxy group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(1R,2R)-2-phenoxycyclobutan-1-ol

InChI

InChI=1S/C10H12O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1

InChI Key

NARLJFZZNCJLPP-NXEZZACHSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC=CC=C2

Canonical SMILES

C1CC(C1O)OC2=CC=CC=C2

Origin of Product

United States

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